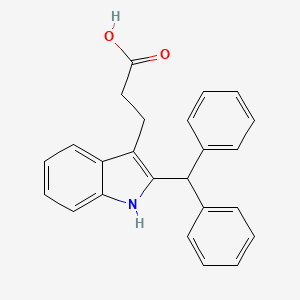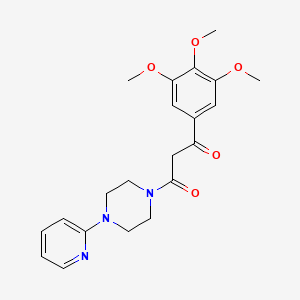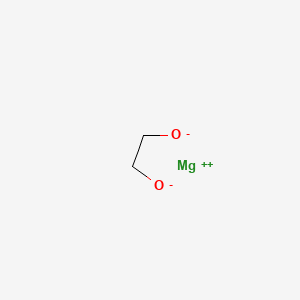![molecular formula C13H11N3O3 B13754314 4-Pyridinecarboxamide,n-[2-[(hydroxyamino)carbonyl]phenyl]-](/img/structure/B13754314.png)
4-Pyridinecarboxamide,n-[2-[(hydroxyamino)carbonyl]phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pyridinecarboxamide,N-[2-[(hydroxyamino)carbonyl]phenyl]-(9CI) is a complex organic compound that features a pyridine ring and a carboxamide group. This compound is known for its unique chemical structure, which includes a hydroxylamine group and a phenyl ring. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxamide,N-[2-[(hydroxyamino)carbonyl]phenyl]-(9CI) typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and an aldehyde.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the pyridine derivative with an amine in the presence of a coupling agent such as carbodiimide.
Addition of the Hydroxylamine Group: The hydroxylamine group can be added through the reaction of the carboxamide derivative with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate.
Attachment of the Phenyl Ring: The phenyl ring can be attached through a nucleophilic aromatic substitution reaction, where the hydroxylamine derivative reacts with a halogenated benzene compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4-Pyridinecarboxamide,N-[2-[(hydroxyamino)carbonyl]phenyl]-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents such as nitro or halogen groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated benzene compounds, nitrobenzene, and other electrophilic reagents.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
4-Pyridinecarboxamide,N-[2-[(hydroxyamino)carbonyl]phenyl]-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Pyridinecarboxamide,N-[2-[(hydroxyamino)carbonyl]phenyl]-(9CI) involves its interaction with various molecular targets and pathways. The hydroxylamine group can form hydrogen bonds with biomolecules, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Isonicotinamide: Similar structure but lacks the hydroxylamine group.
Nicotinamide: Similar structure but lacks the phenyl ring.
Picolinamide: Similar structure but has a different position of the carboxamide group on the pyridine ring.
Uniqueness
4-Pyridinecarboxamide,N-[2-[(hydroxyamino)carbonyl]phenyl]-(9CI) is unique due to the presence of both the hydroxylamine group and the phenyl ring, which confer distinct chemical properties and potential biological activities.
特性
分子式 |
C13H11N3O3 |
|---|---|
分子量 |
257.24 g/mol |
IUPAC名 |
N-[2-(hydroxycarbamoyl)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H11N3O3/c17-12(9-5-7-14-8-6-9)15-11-4-2-1-3-10(11)13(18)16-19/h1-8,19H,(H,15,17)(H,16,18) |
InChIキー |
HKSFXYVEBKVOKY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NO)NC(=O)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



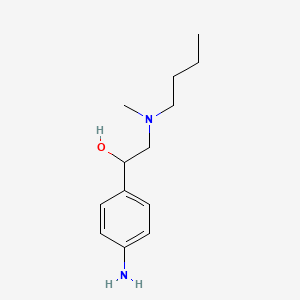
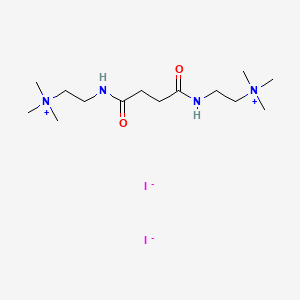
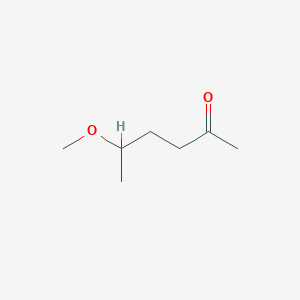

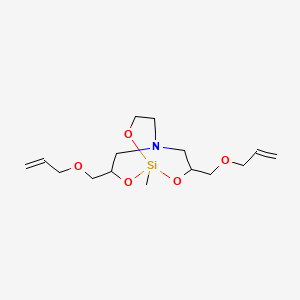
![Methyl 2-[(2-chlorophenyl)methoxymethyl]benzoate](/img/structure/B13754277.png)


